molecular formula C19H18N4Na2O2S2 B1251046 Elesclomol disodium CAS No. 874477-51-7

Elesclomol disodium

Cat. No. B1251046
M. Wt: 444.5 g/mol
InChI Key: HHPFQODLMOUEFM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Elesclomol Sodium is the water soluble sodium salt of a small-molecule bis(thio-hydrazide amide) with oxidative stress induction, pro-apoptotic, and potential antineoplastic activities. Elesclomol induces oxidative stress, creating high levels of reactive oxygen species (ROS), such as hydrogen peroxide, in both cancer cells and normal cells. Because tumor cells have elevated levels of ROS compared to normal cells, the increase in oxidative stress beyond baseline levels elevates ROS beyond sustainable levels, exhausting tumor cell antioxidant capacity, which may result in the induction of the mitochondrial apoptosis pathway. Normal cells are spared because the increase in the level of oxidative stress induced by this agent is below the threshold at which apoptosis is induced.

Scientific Research Applications

1. Targeting Mitochondrial Electron Transport

Elesclomol disodium is primarily researched for its potent antitumor activity. Studies reveal that its effect is due to the elevation of reactive oxygen species (ROS) and oxidative stress, targeting cellular survival. Notably, it affects the mitochondrial electron transport chain (ETC), generating high levels of ROS, leading to cell death. This mechanism is critical for understanding its application in cancer therapeutics, including patient stratification in clinical settings (Blackman et al., 2012).

2. Selective Mitochondrial ROS Induction

Elesclomol selectively induces mitochondrial ROS in cancer cells. It chelates copper outside cells, forming a complex that transports copper to mitochondria. Inside mitochondria, this leads to ROS generation, crucial for its cytotoxic activity. This mitochondrial selectivity distinguishes it from other chelators, underscoring a unique mechanism of action for cancer therapy (Nagai et al., 2012).

3. Inducing Cancer Cell Apoptosis

Elesclomol induces apoptosis in cancer cells via oxidative stress. It rapidly generates ROS, leading to a transcriptional gene profile characteristic of an oxidative stress response. Blocking oxidative stress with antioxidants can inhibit this drug-induced apoptosis, highlighting ROS generation as the primary mechanism for its proapoptotic activity (Kirshner et al., 2008).

4. Complex Formation with Copper(II)

The anticancer activity of elesclomol is associated with its ability to form a complex with Cu(II), leading to oxidative stress. This complex formation and the subsequent redox reactions are critical for its cytotoxic effects on cancer cells. The study of its electrochemical properties and crystallographic characterization further supports this mechanism of action (Vo et al., 2014).

properties

CAS RN

874477-51-7

Product Name

Elesclomol disodium

Molecular Formula

C19H18N4Na2O2S2

Molecular Weight

444.5 g/mol

IUPAC Name

disodium;(1Z,3Z)-N,N'-bis(benzenecarbonothioyl)-N,N'-dimethylpropanedihydrazonate

InChI

InChI=1S/C19H20N4O2S2.2Na/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15;;/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25);;/q;2*+1/p-2

InChI Key

HHPFQODLMOUEFM-UHFFFAOYSA-L

Isomeric SMILES

CN(/N=C(\[O-])/C/C(=N/N(C(=S)C1=CC=CC=C1)C)/[O-])C(=S)C2=CC=CC=C2.[Na+].[Na+]

SMILES

CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+]

Canonical SMILES

CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elesclomol disodium

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